Synthetic Yield: Purity and Availability of 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione vs. Comparable Intermediates
A direct comparison of synthetic yield for the target compound versus its linear N-(bromoalkyl)phthalimide analogs is not available in public literature. However, commercial vendors provide quantitative purity data. The compound is available with a standard purity of 98% , and also with a minimum specification of 95% . These high purity levels are critical for ensuring predictable reactivity and minimizing side-product formation in multi-step syntheses. This quantifiable purity serves as a procurement benchmark against other specialty N-bromoalkylphthalimides, which may be offered at lower purities, potentially necessitating further purification and reducing effective yield in the end-user's process.
| Evidence Dimension | Commercial Purity |
|---|---|
| Target Compound Data | 98% (standard purity); 95% (minimum specification) |
| Comparator Or Baseline | Other N-(bromoalkyl)phthalimides (e.g., N-(3-bromopropyl)phthalimide) |
| Quantified Difference | Purity specifications for comparators vary by vendor but are not directly comparable to this specific compound's documented commercial availability. |
| Conditions | Vendor technical datasheets (Bidepharm, AK Scientific) |
Why This Matters
For a procurement scientist, a vendor-specified purity of 98% ensures that the raw material meets a high standard, minimizing the risk of unexpected impurities interfering with a sensitive synthetic step or biological assay.
